![molecular formula C28H25F2NO5 B13860038 (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone](/img/structure/B13860038.png)
(3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone
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Overview
Description
Ezetimibe Diacetate is a derivative of Ezetimibe, a medication primarily used to reduce high blood cholesterol levels. Ezetimibe works by inhibiting the absorption of cholesterol in the small intestine, making it a valuable tool in the management of hyperlipidemia and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ezetimibe Diacetate can be synthesized through various methods, including the spray-drying technique. This method involves dissolving Ezetimibe in ethanol along with hydrophilic carriers like PVP-K30 and poloxamer 188. The solution is then spray-dried to form solid dispersions with improved solubility and dissolution characteristics .
Industrial Production Methods
Industrial production of Ezetimibe Diacetate often involves optimizing the spray-drying process to enhance the bioavailability of the compound. Parameters such as inlet temperature, pump feed rate, and solid content are controlled to achieve the desired product characteristics .
Chemical Reactions Analysis
Types of Reactions
Ezetimibe Diacetate undergoes various chemical reactions, including:
Oxidation: Minimal phase I oxidation occurs to form SCH 57871.
Glucuronidation: The main metabolic pathway involves glucuronidation by enzymes such as UGT1A1, UGT1A3, and UGT2B15.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents under controlled conditions.
Glucuronidation: Enzymatic reactions facilitated by uridine 5′-diphosphate (UDP)-glucuronic acid.
Major Products Formed
SCH 57871: Formed through minimal oxidation.
Ezetimibe Glucuronide: The primary metabolite formed through glucuronidation.
Scientific Research Applications
Ezetimibe Diacetate has a wide range of scientific research applications:
Chemistry: Used in studies to improve the solubility and bioavailability of poorly soluble drugs.
Biology: Investigated for its role in cholesterol metabolism and absorption.
Medicine: Primarily used to manage hyperlipidemia and reduce cardiovascular risks.
Industry: Utilized in the formulation of pharmaceutical products with enhanced dissolution profiles.
Mechanism of Action
Ezetimibe Diacetate exerts its effects by selectively inhibiting the absorption of cholesterol and phytosterol in the small intestine. The primary target is the cholesterol transport protein Niemann-Pick C1-Like 1 (NPC1L1) protein. By binding to NPC1L1, Ezetimibe Diacetate prevents the uptake of cholesterol into enterocytes, thereby reducing the delivery of intestinal cholesterol to the liver .
Comparison with Similar Compounds
Similar Compounds
Atorvastatin: A statin used to lower cholesterol levels by inhibiting HMG-CoA reductase.
Simvastatin: Another statin with a similar mechanism of action to Atorvastatin.
Uniqueness
Unlike statins, Ezetimibe Diacetate does not affect the synthesis of cholesterol in the liver but rather inhibits its absorption in the intestine. This unique mechanism makes it a valuable adjunct therapy for patients who do not achieve target cholesterol levels with statins alone or who experience statin intolerance .
Ezetimibe Diacetate stands out due to its distinct mechanism of action and its ability to be combined with other lipid-lowering agents to achieve optimal cholesterol management.
Biological Activity
The compound (3R,4S)-3-[(3S)-3-(Acetyloxy)-3-(4-fluorophenyl)propyl]-4-[4-(acetyloxy)phenyl]-1-(4-fluorophenyl)-2-azetidinone , also known as Ezetimibe Diacetate, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.
- CAS Number : 163380-20-9
- Molecular Formula : C28H25F2NO5
- Molecular Weight : 493.50 g/mol
- Structure : The compound features a complex azetidinone structure with multiple functional groups, including acetyloxy and fluorophenyl moieties, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and cellular pathways. Key mechanisms include:
- Inhibition of Cholesterol Absorption : Ezetimibe, the active component, selectively inhibits the intestinal absorption of cholesterol by targeting the Niemann-Pick C1-like 1 (NPC1L1) protein. This action reduces plasma cholesterol levels, making it effective in managing hyperlipidemia.
- Anti-inflammatory Effects : Recent studies indicate that compounds with similar structures may exhibit anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways such as NF-κB and MAPK signaling .
Biological Activity Data
Case Studies
- Cholesterol Management :
- Anti-inflammatory Studies :
- Cancer Research :
Properties
Molecular Formula |
C28H25F2NO5 |
---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
[4-[(2S,3R)-3-[(3S)-3-acetyloxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-oxoazetidin-2-yl]phenyl] acetate |
InChI |
InChI=1S/C28H25F2NO5/c1-17(32)35-24-13-5-20(6-14-24)27-25(28(34)31(27)23-11-9-22(30)10-12-23)15-16-26(36-18(2)33)19-3-7-21(29)8-4-19/h3-14,25-27H,15-16H2,1-2H3/t25-,26+,27-/m1/s1 |
InChI Key |
DCEGDCNFJOXKQY-KWXIBIRDSA-N |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)OC(=O)C |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)OC(=O)C |
Origin of Product |
United States |
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